molecular formula C8H11BrN4 B1287813 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine CAS No. 893611-72-8

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Cat. No.: B1287813
CAS No.: 893611-72-8
M. Wt: 243.1 g/mol
InChI Key: RCWRLQVEMFYPQJ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a chemical compound with the molecular formula C8H11BrN4. It is characterized by the presence of a bromine atom at the 5th position, an amino group at the 2nd position, and a pyrrolidinyl group at the 3rd position of the pyrazine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for bromination and purification can also streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidinyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

5-bromo-3-pyrrolidin-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4/c9-6-5-11-7(10)8(12-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWRLQVEMFYPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587502
Record name 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-72-8
Record name 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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